

Application Note: NMR Analysis of 3-Cyclohexyl-2-butenic acid

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Compound of Interest

Compound Name: 3-Cyclohexyl-2-butenic acid

Cat. No.: B1668987

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **3-Cyclohexyl-2-butenic acid**. It includes procedures for sample preparation, data acquisition parameters for both ^1H and ^{13}C NMR spectroscopy, and an interpretation of the expected spectral data. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

3-Cyclohexyl-2-butenic acid is an unsaturated carboxylic acid containing a cyclohexyl moiety. Its structural features, including the double bond and the chiral center at the 3-position, make NMR spectroscopy an essential tool for its characterization. ^1H and ^{13}C NMR provide detailed information about the molecular structure, including the connectivity of atoms, the chemical environment of the protons and carbons, and the stereochemistry of the molecule. This application note outlines the standard operating procedures for obtaining high-quality NMR spectra of this compound.

Predicted NMR Spectral Data

While experimental data for **3-Cyclohexyl-2-butenic acid** is not readily available, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, such as (2E)-3-Cyclohexylprop-2-enoic acid.[1] The presence of a methyl group at the 2-position in **3-Cyclohexyl-2-butenic acid** is expected to influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ^1H NMR Data for **3-Cyclohexyl-2-butenic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.8 - 6.0	Quartet (q)	~1.5
H-3	2.2 - 2.4	Multiplet (m)	-
Cyclohexyl-H	1.0 - 1.9	Multiplet (m)	-
CH ₃ (at C-2)	1.9 - 2.1	Doublet (d)	~1.5
COOH	10 - 12	Broad Singlet (br s)	-

Table 2: Predicted ^{13}C NMR Data for **3-Cyclohexyl-2-butenic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	170 - 175
C-2	120 - 125
C-3	155 - 160
C-4 (CH ₃)	15 - 20
Cyclohexyl Carbons	25 - 45

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for **3-Cyclohexyl-2-butenic acid**.

Materials:

- **3-Cyclohexyl-2-butenic acid** (5-25 mg for ^1H NMR, higher for ^{13}C NMR)
- Deuterated solvent (e.g., Chloroform-d (CDCl_3), Acetone- d_6 , DMSO- d_6)
- 5 mm NMR tubes
- Pasteur pipette with a cotton or glass wool plug
- Vortex mixer
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- **Weigh the Sample:** Accurately weigh 5-25 mg of **3-Cyclohexyl-2-butenic acid** into a clean, dry vial. For ^{13}C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. CDCl_3 is a common choice for non-polar to moderately polar organic compounds.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- **Internal Standard:** Add a small amount of TMS as an internal reference standard (0 ppm).
- **Mixing:** Gently vortex the vial to ensure the sample is completely dissolved.
- **Filtration:** To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.^{[2][3]}
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

Table 3: Recommended ^1H NMR Acquisition Parameters

Parameter	Recommended Value
Spectrometer Frequency	400 MHz or higher
Pulse Program	Standard single pulse (zg30)
Number of Scans	8-16
Relaxation Delay (d1)	1-5 s
Acquisition Time	3-4 s
Spectral Width	-2 to 14 ppm
Temperature	298 K

Table 4: Recommended ^{13}C NMR Acquisition Parameters

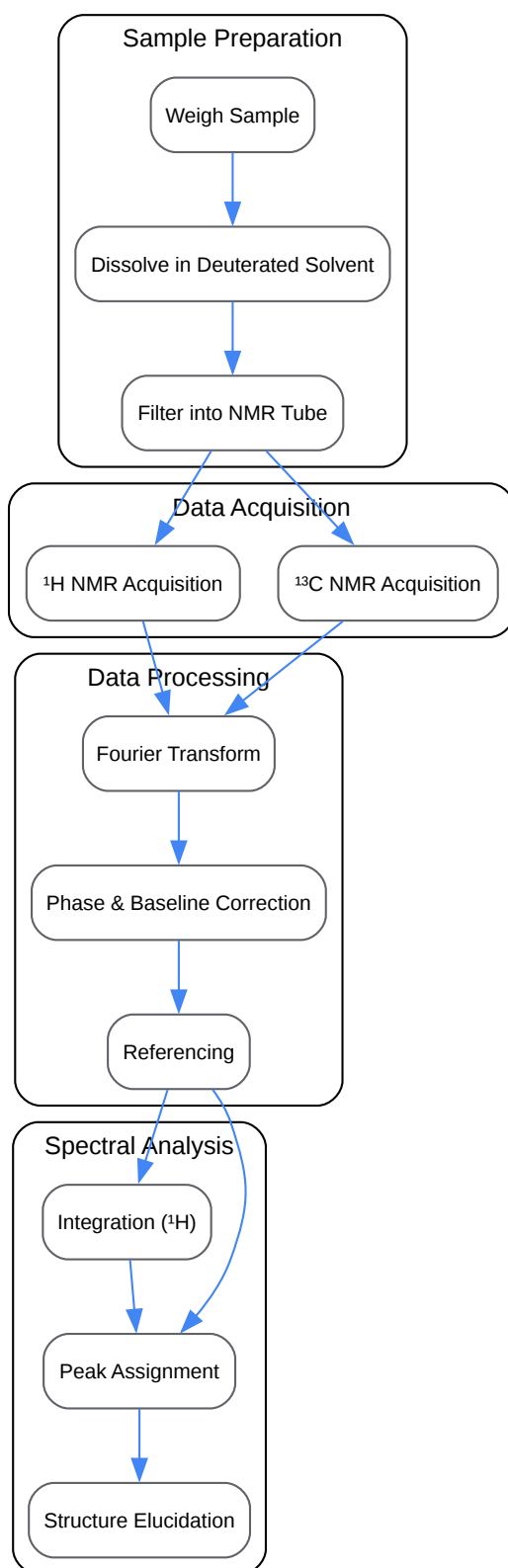
Parameter	Recommended Value
Spectrometer Frequency	100 MHz or higher
Pulse Program	Proton-decoupled (zgpg30)
Number of Scans	1024 or more
Relaxation Delay (d1)	2 s
Acquisition Time	1-2 s
Spectral Width	0 to 220 ppm
Temperature	298 K

Data Processing and Interpretation

- **Fourier Transform:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline.
- **Referencing:** Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- **Integration:** Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- **Peak Picking and Assignment:** Identify the chemical shifts of all peaks and assign them to the corresponding protons and carbons in the **3-Cyclohexyl-2-butenic acid** structure based on the predicted values and known chemical shift ranges.

Visualization of Workflow

The following diagram illustrates the general workflow for the NMR analysis of **3-Cyclohexyl-2-butenic acid**.



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Caption: Workflow for NMR analysis of **3-Cyclohexyl-2-butenic acid**.

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